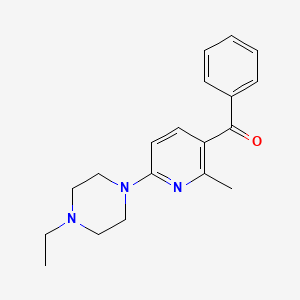
N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-hydrazinylpyridin-3-sulfonamid ist eine chemische Verbindung mit der Summenformel C9H16N4O2S und einem Molekulargewicht von 244,31 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyridinrings aus, der mit einer Hydrazinylgruppe und einer Sulfonamidgruppe substituiert ist, was sie zu einer einzigartigen Einheit im Bereich der organischen Chemie macht.
Vorbereitungsmethoden
Die Synthese von N,N-Diethyl-4-hydrazinylpyridin-3-sulfonamid beinhaltet typischerweise die Reaktion von 4-Chlorpyridin-3-sulfonamid mit Diethylamin und Hydrazinhydrat unter kontrollierten Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu fördern . Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
N,N-Diethyl-4-hydrazinylpyridin-3-sulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender Sulfoxide oder Sulfone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen oder Hydrazinen führt.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-hydrazinylpyridin-3-sulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es werden laufend Untersuchungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu erforschen, darunter bakterielle Infektionen und Krebs.
Wirkmechanismus
Der Wirkmechanismus von N,N-Diethyl-4-hydrazinylpyridin-3-sulfonamid beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Signalwegen. Die Sulfonamidgruppe ist dafür bekannt, die Aktivität bestimmter Enzyme zu hemmen, wie z. B. Dihydropteroatsynthase, die an der Synthese von Folsäure in Bakterien beteiligt ist. Diese Hemmung führt zur Störung des bakteriellen Zellwachstums und der Zellreplikation . Darüber hinaus kann die Hydrazinylgruppe mit anderen zellulären Zielen interagieren und so zu ihrer gesamten biologischen Aktivität beitragen.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, the hydrazinyl group may interact with other cellular targets, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-4-hydrazinylpyridin-3-sulfonamid kann mit anderen Sulfonamidverbindungen wie Sulfamethazin und Sulfadiazin verglichen werden. Während alle diese Verbindungen die Sulfonamidfunktionalität gemeinsam haben, ist N,N-Diethyl-4-hydrazinylpyridin-3-sulfonamid aufgrund des Vorhandenseins der Hydrazinylgruppe und des Pyridinrings einzigartig. Dieser strukturelle Unterschied verleiht ihm unterschiedliche chemische und biologische Eigenschaften, was ihn zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C9H16N4O2S |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
N,N-diethyl-4-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H16N4O2S/c1-3-13(4-2)16(14,15)9-7-11-6-5-8(9)12-10/h5-7H,3-4,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
VDHITMLLHNRMET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CN=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


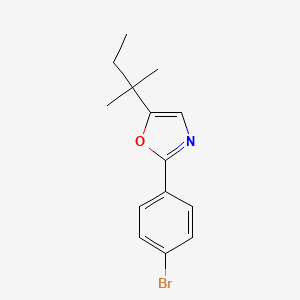
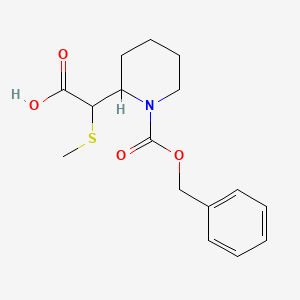
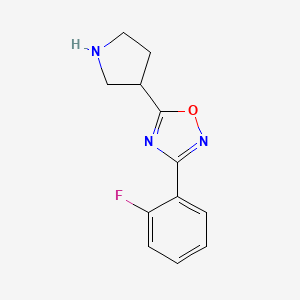
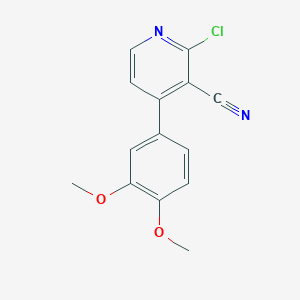

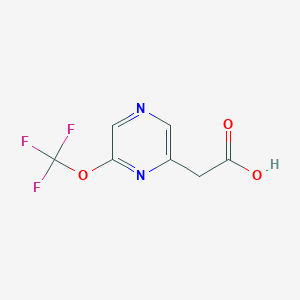
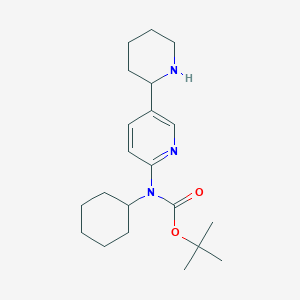

![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)


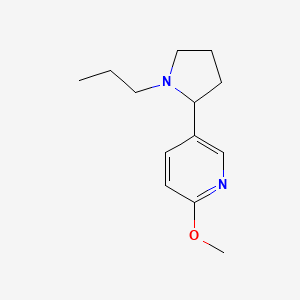
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
